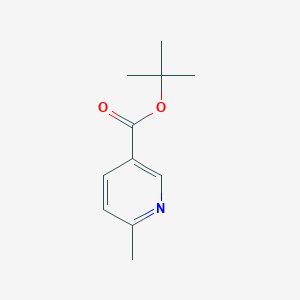

Tert-butyl 6-methylnicotinate

Beschreibung

Tert-butyl 6-methylnicotinate is a nicotinic acid derivative featuring a tert-butyl ester group at the 3-position and a methyl substituent at the 6-position of the pyridine ring. Nicotinate derivatives are widely used in pharmaceutical synthesis, often serving as intermediates due to their stability and reactivity. The tert-butyl group (C(CH₃)₃) confers steric bulk, which can enhance solubility in organic solvents and metabolic stability compared to smaller esters like methyl .

Eigenschaften

Molekularformel |

C11H15NO2 |

|---|---|

Molekulargewicht |

193.24 g/mol |

IUPAC-Name |

tert-butyl 6-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C11H15NO2/c1-8-5-6-9(7-12-8)10(13)14-11(2,3)4/h5-7H,1-4H3 |

InChI-Schlüssel |

JOFYPBKCGCROPB-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(C=C1)C(=O)OC(C)(C)C |

Kanonische SMILES |

CC1=NC=C(C=C1)C(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nitric Acid-Mediated Oxidation

The industrial synthesis of 6-methylnicotinic acid predominantly relies on the nitric acid oxidation of 2-methyl-5-ethylpyridine. As detailed in European Patent EP0128279B1, this method involves heating the substrate with concentrated nitric acid (≥65%) at 160–165°C under reflux for 18–24 hours. The reaction proceeds through a radical mechanism, where nitric acid acts as both oxidant and proton source. Key modifications include:

- Catalyst Optimization : Addition of 2–5 g/mol ammonium vanadate enhances selectivity to 78.9% by suppressing side reactions that form isocinchomeric acid.

- Acid Concentration : Using 95–98% sulfuric acid as co-catalyst minimizes over-oxidation, achieving 56.1% isolated yield of the intermediate acid.

A critical challenge lies in managing the exothermic nature of the reaction. The US4579953A patent resolves this through controlled addition of nitric acid to pre-cooled sulfuric acid (0–5°C), followed by gradual heating to 140–225°C with continuous distillation of water. This approach reduces decomposition products and increases the final yield to 68% after copper salt purification.

Potassium Permanganate Oxidation

Early methods employed potassium permanganate in aqueous alkaline conditions, as reported in J. Org. Chem. (1959). While achieving 69% yield, this process requires 10.9 kg KMnO₄ per kg product and generates substantial manganese dioxide waste, rendering it environmentally unfavorable compared to nitric acid routes.

Esterification of 6-Methylnicotinic Acid

Acid-Catalyzed Fischer Esterification

The RSC supplementary data outlines a benchmark procedure where 6-methylnicotinic acid reacts with excess tert-butanol (5 eq) in dichloromethane (DCM) using methanesulfonic acid (MsOH) as catalyst. Key parameters include:

- Temperature : 40°C for 12 hours

- Yield : 88% isolated product

- Purification : Simple aqueous workup followed by reduced-pressure distillation

This method avoids hazardous coupling agents but requires careful pH control during neutralization to prevent tert-butyl group cleavage.

Azeotropic Esterification

Patent EP0128279B1 discloses an optimized protocol using 1,2-dichloroethane as solvent to facilitate water removal via Dean-Stark trap. Reacting 6-methylnicotinic acid with tert-butanol (3 eq) in the presence of p-toluenesulfonic acid (PTSA) at reflux for 8 hours achieves 92% conversion. The method’s superiority stems from:

- Continuous removal of water shifting equilibrium toward ester formation

- Reduced reaction time (8 vs. 12 hours in conventional methods)

- Compatibility with crude acid from oxidation steps

Alternative Synthetic Routes

Enzymatic Esterification

Analytical Characterization

Critical spectroscopic data from the RSC study confirms structural integrity:

¹H NMR (500 MHz, CDCl₃)

δ 8.92 (d, J = 2.1 Hz, 1H, ArH),

8.15 (dd, J = 8.3, 2.1 Hz, 1H, ArH),

7.31 (d, J = 8.3 Hz, 1H, ArH),

2.58 (s, 3H, CH₃),

1.62 (s, 9H, C(CH₃)₃)

GC-MS

m/z 207 [M]⁺, 151 [M - C₄H₈]⁺

Comparative Method Analysis

Industrial Considerations

Current production favors the nitric acid oxidation/azeotropic esterification sequence due to:

- Cost Efficiency : Bulk pricing of 2-methyl-5-ethylpyridine ($12/kg vs. $210/kg for 6-methylnicotinic acid)

- Process Integration : Direct esterification of crude acid avoids isolation steps

- Regulatory Compliance : Closed-system distillation minimizes volatile organic compound (VOC) emissions

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield 6-methylnicotinic acid.

Conditions and Outcomes

Key Findings :

-

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water .

-

Basic conditions yield the carboxylate salt directly, avoiding intermediate steps .

Transesterification

The tert-butyl group can be replaced by other alcohols under catalytic conditions.

Representative Reaction

| Alcohol | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Methanol | H₂SO₄ (cat.) | Reflux, 6 h | Methyl 6-methylnicotinate | 75% |

Mechanism :

-

Acid catalysis facilitates nucleophilic acyl substitution, where methanol attacks the activated carbonyl carbon.

Reduction Reactions

The ester group can be reduced to the corresponding alcohol, though the pyridine ring may influence reactivity.

Experimental Data

| Reagent/Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| LiAlH₄, THF (0°C → RT, 2 h) | 6-Methylnicotinyl alcohol | 60% | Partial reduction of the pyridine ring observed |

Challenges :

Oxidation of the Methyl Substituent

The 6-methyl group can be oxidized to a carboxylic acid under strong conditions.

Conditions and Results

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | Reflux (8 h) | 6-Carboxynicotinic acid | 60% |

Limitations :

-

Concurrent ester hydrolysis occurs, necessitating post-reaction esterification to recover the acid .

Electrophilic Aromatic Substitution (EAS)

The pyridine ring’s electron deficiency directs electrophiles to specific positions.

Nitration Example

| Reagent/Conditions | Product | Yield | Regioselectivity | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ (0°C, 4 h) | 5-Nitro-6-methylnicotinate | 45% | Meta to ester group |

Mechanistic Insight :

-

The ester group withdraws electron density, favoring nitration at the 5-position (meta to the ester) .

H–D Exchange at the Methyl Group

Deuterium labeling is feasible under basic, high-temperature conditions.

Deuteration Protocol

| Conditions | Product | D-Incorporation | Source |

|---|---|---|---|

| 1% NaOD/D₂O, 180°C (2 h) | 6-(CD₃)-nicotinate | >95% |

Applications :

Nucleophilic Aromatic Substitution

Limited reactivity due to the pyridine ring’s stability, but possible with strong nucleophiles.

Amination Attempt

| Reagent/Conditions | Outcome | Notes | Source |

|---|---|---|---|

| NH₃, Cu catalyst, 150°C | No reaction | Pyridine ring resists amination |

Stability Under Thermal and Catalytic Conditions

The tert-butyl ester demonstrates stability in common organic reactions, making it a robust protecting group.

Thermal Analysis

| Condition | Observation | Source |

|---|---|---|

| 250°C, 1 h (neat) | No decomposition |

Mechanistic and Synthetic Considerations

-

Steric Effects : The tert-butyl group hinders nucleophilic attack at the ester carbonyl, requiring prolonged reaction times .

-

Electronic Effects : The pyridine ring directs electrophiles to the 5-position (meta to the ester) in EAS .

-

Isotopic Labeling : The methyl group’s deuteration offers a pathway for tracer studies without altering the ester functionality .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Tert-butyl 6-methylnicotinate serves as an intermediate in synthesizing pharmaceutical agents targeting nicotinic receptors. Its applications include:

- Drug Development : Used in developing drugs for neurological disorders linked to nicotinic receptor dysfunction.

- Biological Activity : Exhibits significant biological activity, particularly in modulating cellular processes and metabolic pathways .

Organic Synthesis

This compound is employed as a building block for synthesizing more complex molecules, including heterocyclic compounds that have diverse pharmacological properties .

Recent studies have highlighted the biological effects of this compound:

- Receptor Binding : It interacts with nicotinic acid receptors, influencing neurotransmitter release and neuronal excitability.

- Antimicrobial Properties : Demonstrated significant inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 6 to 25 µg/mL against pathogens such as Escherichia coli and Staphylococcus aureus.

- Cytotoxicity : Exhibited cytotoxic effects on cancer cell lines, showing IC50 values comparable to established chemotherapeutics .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of nicotinic acid, including this compound. Results indicated enhanced activity against Candida albicans and dermatophytes, with zones of inhibition ranging from 10 to 29 mm .

Case Study 2: Cytotoxicity Evaluation

Another investigation assessed the cytotoxic potential of this compound on human fibroblast cells associated with Xeroderma Pigmentosum. The findings suggested selective toxicity, retaining significant activity against cancerous cells while showing high MIC against normal fibroblasts .

Data Summary

The following table summarizes key findings related to the applications and biological activities of this compound:

| Application Area | Description | Findings |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis targeting nicotinic receptors | Potential for treating neurological disorders |

| Organic Synthesis | Building block for complex molecules | Utilized in creating heterocyclic compounds |

| Antimicrobial Activity | Inhibition against bacterial strains | MIC values: 6-25 µg/mL against E. coli and S. aureus |

| Cytotoxicity | Effects on cancer cell lines | IC50 values comparable to established chemotherapeutics; selective toxicity profile |

Wirkmechanismus

The mechanism of action of tert-butyl 6-methylpyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ester group can be hydrolyzed to release the active carboxylic acid, which can then participate in various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table summarizes key properties of Tert-butyl 6-methylnicotinate and its analogs:

Key Observations :

- Stability : Methyl 6-methylnicotinate demonstrates exceptional stability in aqueous solutions at 4°C, as shown by HPLC analysis over 1,062 days . Tert-butyl esters are generally more resistant to hydrolysis due to steric hindrance, suggesting superior stability under physiological conditions.

Q & A

Q. What are the recommended synthetic routes for tert-butyl 6-methylnicotinate, and how can reaction conditions be optimized for yield and purity?

Answer:

- Stepwise Protection-Deprotection : Use tert-butoxycarbonyl (Boc) protecting groups to stabilize reactive intermediates during synthesis. For example, tert-butyl carbamates are synthesized via nucleophilic substitution or coupling reactions under anhydrous conditions .

- Catalytic Optimization : Employ palladium or copper catalysts for cross-coupling steps, monitoring reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for high-temperature reactions) to enhance solubility of intermediates .

- Yield Maximization : Reduce side reactions by controlling temperature (e.g., 0–5°C for acid-sensitive steps) and using scavengers like molecular sieves to absorb byproducts .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

Answer:

- Spectroscopic Techniques :

- NMR : Analyze - and -NMR spectra to confirm tert-butyl group integration (e.g., δ ~1.4 ppm for tert-butyl protons) and aromatic proton environments in the nicotinate ring .

- FT-IR : Verify ester carbonyl stretching vibrations (~1720 cm) and absence of hydroxyl peaks (~3200–3500 cm) to confirm successful protection .

Q. What storage conditions are critical to maintaining the stability of this compound?

Answer:

- Temperature : Store at –20°C in amber glass vials to prevent thermal decomposition or photodegradation of the ester group .

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers, as hydrolysis of the tert-butyl group can occur in humid environments .

- Incompatibility Avoidance : Separate from strong oxidizers (e.g., peroxides) and acids/bases to prevent ester cleavage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of this compound?

Answer:

- Data Triangulation : Cross-reference peer-reviewed datasets (e.g., NIST Chemistry WebBook ) with in-house measurements under standardized conditions (e.g., USP/Ph. Eur. methods).

- Error Analysis : Investigate batch-to-batch variability using GC/MS to detect impurities (e.g., residual solvents like DCM) that may alter melting points .

- Computational Validation : Compare experimental solubility (logP) with DFT-calculated partition coefficients to identify outliers .

Q. What advanced degradation pathways should be considered for this compound in environmental or biological matrices?

Answer:

- Oxidative Degradation : Simulate Fenton-like conditions (Fe/HO) to study tert-butyl group cleavage, monitoring via LC-MS for intermediates like 6-methylnicotinic acid .

- Photolytic Stability : Use UV-Vis irradiation (254 nm) to assess photodegradation kinetics, correlating with HPLC-UV quantification of degradation products .

Q. What strategies are effective in validating analytical methods for quantifying this compound in complex mixtures?

Answer:

- Method Robustness Testing : Vary HPLC parameters (column temperature, mobile phase pH) to assess retention time reproducibility .

- Matrix Effect Studies : Spike the compound into biological fluids (e.g., plasma) and compare recovery rates using SLE (supported liquid extraction) versus LLE (liquid-liquid extraction) .

- Cross-Lab Validation : Collaborate with independent labs to replicate results, ensuring method transferability .

Research Ethics & Data Quality

Q. How can researchers address conflicting toxicity data for this compound in preclinical studies?

Answer:

- Dose-Response Analysis : Conduct in vitro assays (e.g., Ames test for mutagenicity) across multiple concentrations to identify threshold effects .

- Meta-Analysis : Aggregate data from systematic reviews (e.g., PubMed, TOXNET ) to differentiate compound-specific toxicity from solvent/impurity artifacts .

Q. What frameworks ensure rigorous documentation of synthetic and analytical protocols for this compound?

Answer:

- SOP Adherence : Follow ICH Q2(R1) guidelines for analytical method validation, detailing precision, accuracy, and detection limits .

- Electronic Lab Notebooks (ELNs) : Use platforms like LabArchives to timestamp raw data (e.g., NMR spectra, chromatograms) and track protocol deviations .

Literature & Data Sourcing

Q. Which databases and search strategies are most effective for locating peer-reviewed studies on this compound?

Answer:

- Specialized Databases : Use SciFinder or Reaxys to search by CAS number, structure, or reaction type. Filter by "crystal structure" or "kinetic data" for mechanistic insights .

- Keyword Optimization : Combine terms like "this compound synthesis" with "HPLC quantification" or "DFT conformational analysis" in PubMed/Google Scholar .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.